

Application Note: Quantification of Verbascotetraose (Stachyose) using High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: Verbascotetraose

Cat. No.: B12067353

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Introduction

Verbascotetraose, structurally identical to stachyose, is a functional oligosaccharide of significant interest in the food and pharmaceutical industries due to its prebiotic properties. Accurate and reliable quantification of **verbascotetraose** in various matrices is crucial for quality control, formulation development, and clinical studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of carbohydrates. This application note details a robust HPLC method for the determination of **verbascotetraose**, adaptable for researchers, scientists, and drug development professionals.

Principle

This method utilizes a High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector to quantify **verbascotetraose**. The separation is achieved on an amino-propyl bonded silica column using an isocratic mobile phase of acetonitrile and water. The RI detector is chosen for its universal response to non-chromophoric compounds like sugars.

Materials and Methods

Instrumentation:

- HPLC system with a quaternary or binary pump
- Autosampler
- Column oven
- Refractive Index Detector (RID)

Chemicals and Reagents:

- **Verbascotetraose** (Stachyose) reference standard ($\geq 98\%$ purity)
- Acetonitrile (HPLC grade)
- Deionized water (18.2 M Ω ·cm)

Chromatographic Conditions:

Parameter	Condition
Column	Amino Propyl (NH ₂) Column (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase	Acetonitrile:Water (70:30, v/v)
Flow Rate	1.0 mL/min
Column Temperature	35°C
Detector	Refractive Index Detector (RID)
Injection Volume	20 μ L
Run Time	Approximately 15 minutes

Experimental Protocols

1. Standard Solution Preparation:

- Stock Solution (10 mg/mL): Accurately weigh 100 mg of **verbascotetraose** reference standard and dissolve it in 10 mL of deionized water in a volumetric flask.

- Working Standards: Prepare a series of working standard solutions by diluting the stock solution with deionized water to achieve concentrations ranging from 0.5 mg/mL to 5.0 mg/mL. These will be used to construct the calibration curve.

2. Sample Preparation:

- Solid Samples (e.g., plant material, powders):
 - Accurately weigh approximately 1 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 20 mL of deionized water and vortex thoroughly.
 - Extract the sample by ultrasonication for 30 minutes.
 - Centrifuge the mixture at 4000 rpm for 15 minutes.
 - Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
- Liquid Samples (e.g., syrups, beverages):
 - Accurately dilute the sample with deionized water to bring the expected **verbascotetraose** concentration within the calibration range.
 - Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis:

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the prepared standard solutions in ascending order of concentration.
- Inject the prepared sample solutions.
- Record the chromatograms and integrate the peak areas corresponding to **verbascotetraose**.

4. Quantification:

- Construct a calibration curve by plotting the peak area of the **verbascotetraose** standard against its concentration.
- Determine the concentration of **verbascotetraose** in the sample solutions from the calibration curve using the peak areas obtained.
- Calculate the final concentration in the original sample by accounting for the dilution factor.

Results and Discussion

This HPLC method provides excellent separation of **verbascotetraose** from other common sugars. The use of an amino column with a reversed-phase/hydrophilic interaction liquid chromatography (HILIC) mechanism allows for the retention and separation of polar compounds like oligosaccharides. The RI detector offers a universal and reliable means of detection for these non-UV absorbing molecules.

Quantitative Data Summary:

The following table summarizes representative quantitative data for **verbascotetraose** (stachyose) in different matrices, as determined by HPLC methods.

Sample Matrix	Verbascotetraose (Stachyose) Content	Reference
Chinese Artichoke (dry tubers)	236.0 mg/g	[1]
Fresh Rehmannia	652.01 mg/g	
Pea Seeds	1.28%	[2]
Cowpea	3.00%	[2]

Conclusion

The described HPLC method is a reliable and reproducible technique for the quantification of **verbascotetraose** in various samples. The protocol is straightforward and can be readily implemented in a laboratory setting with standard HPLC equipment. This application note

provides a solid foundation for researchers and professionals engaged in the analysis of **verbascotetraose**.

Visualizations

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References

- 1. Purification and determination of stachyose in Chinese artichoke (*Stachys Sieboldii* Miq.) by high-performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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